N,N-dibenzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N,N-dibenzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with various aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyrimidine derivatives with benzylamine and methoxyphenyl derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and recrystallization is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, acids, bases; reactions often carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted pyrrolopyrimidine compounds.
Scientific Research Applications
N,N-dibenzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
N,N-Dibenzyl-2-(4-methoxyphenyl)acetamide: Shares structural similarities but differs in the core scaffold.
N,N-Bis(4-methoxyphenyl)naphthalen-2-amine: Another related compound with different aromatic substitutions.
N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Similar core structure but with different substituents.
Uniqueness
N,N-dibenzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its specific combination of aromatic groups and the pyrrolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C33H28N4O |
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Molecular Weight |
496.6 g/mol |
IUPAC Name |
N,N-dibenzyl-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C33H28N4O/c1-38-29-19-17-28(18-20-29)37-23-30(27-15-9-4-10-16-27)31-32(34-24-35-33(31)37)36(21-25-11-5-2-6-12-25)22-26-13-7-3-8-14-26/h2-20,23-24H,21-22H2,1H3 |
InChI Key |
RDQPTTQNGIQDOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N(CC4=CC=CC=C4)CC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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